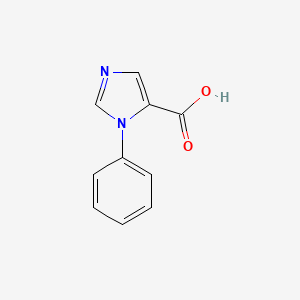

1-phenyl-1H-imidazole-5-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

3-phenylimidazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2/c13-10(14)9-6-11-7-12(9)8-4-2-1-3-5-8/h1-7H,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSVMTMFHLLEQAS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C=NC=C2C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135417-65-1 | |

| Record name | 1-phenyl-1H-imidazole-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1-phenyl-1H-imidazole-5-carboxylic acid chemical properties

An In-Depth Technical Guide to the Chemical Properties of 1-phenyl-1H-imidazole-5-carboxylic acid

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, characterization, and reactivity of this compound (CAS No. 135417-65-1). As a key heterocyclic building block, this molecule holds significant potential for researchers, medicinal chemists, and drug development professionals. The imidazole core is a privileged scaffold in numerous biologically active compounds, and the presence of both a phenyl group and a carboxylic acid moiety offers versatile handles for synthetic modification.[1][2] This document synthesizes available data with expert-driven insights into its practical application, from synthetic strategy and analytical verification to its potential in creating novel chemical entities.

Molecular Overview and Physicochemical Properties

This compound is a substituted imidazole, a five-membered aromatic heterocycle containing two nitrogen atoms. The strategic placement of a phenyl group at the N-1 position and a carboxylic acid at the C-5 position creates a molecule with a unique combination of aromaticity, acidity, and lipophilicity. These features are critical in modulating pharmacokinetic and pharmacodynamic properties in drug design.

Core Compound Identifiers

For unambiguous identification and sourcing, the following identifiers are associated with the target compound.

| Property | Value | Source(s) |

| CAS Number | 135417-65-1 | [3][4][5] |

| Molecular Formula | C₁₀H₈N₂O₂ | [3][5][6] |

| Molecular Weight | 188.18 g/mol | [3][6] |

| IUPAC Name | This compound | [5] |

| SMILES | C1=CC=C(C=C1)N2C=NC=C2C(=O)O | [3] |

| InChIKey | FSVMTMFHLLEQAS-UHFFFAOYSA-N | [5] |

Predicted Physicochemical Properties for Drug Discovery

Computational models provide valuable insights into the "drug-likeness" of a molecule. The following properties are predicted for this compound, suggesting its suitability as a fragment or lead scaffold in drug discovery programs.

| Property | Predicted Value | Significance in Drug Development | Source |

| Topological Polar Surface Area (TPSA) | 55.12 Ų | Influences membrane permeability and oral bioavailability. Values < 140 Ų are generally favorable. | [3] |

| LogP (Octanol-Water Partition Coeff.) | 1.5705 | Measures lipophilicity, affecting solubility, absorption, and distribution. | [3] |

| Hydrogen Bond Donors | 1 | The carboxylic acid OH group can engage in crucial interactions with biological targets. | [3] |

| Hydrogen Bond Acceptors | 3 | The two imidazole nitrogens and the carbonyl oxygen act as H-bond acceptors. | [3] |

| Rotatable Bonds | 2 | Indicates molecular flexibility, with fewer rotatable bonds (<10) generally leading to better oral bioavailability. | [3] |

Synthesis and Purification

While specific, peer-reviewed synthetic procedures for this compound are not extensively documented, a plausible and robust pathway can be designed based on established imidazole synthesis methodologies. The proposed route involves the construction of the imidazole ring from acyclic precursors, a common and versatile strategy in heterocyclic chemistry.

Proposed Synthetic Workflow

The following workflow outlines a logical multi-step synthesis. The key transformation is the cyclization reaction to form the imidazole core, followed by functional group manipulation.

Sources

- 1. Synthesis and therapeutic potential of imidazole containing compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. chemscene.com [chemscene.com]

- 4. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 5. This compound | 135417-65-1 [sigmaaldrich.com]

- 6. scbt.com [scbt.com]

physicochemical characteristics of 1-phenyl-1H-imidazole-5-carboxylic acid

An In-Depth Technical Guide to the Physicochemical Characteristics of 1-phenyl-1H-imidazole-5-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Imidazole Scaffold

This compound (Molecular Formula: C₁₀H₈N₂O₂, Molecular Weight: 188.18 g/mol ) is a heterocyclic compound featuring a core imidazole ring substituted with a phenyl group at the N1 position and a carboxylic acid at the C5 position.[1][2] The imidazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs due to its ability to engage in various biological interactions.[3][4][5] Understanding the physicochemical properties of derivatives like this compound is paramount for predicting their behavior in biological systems, guiding formulation development, and optimizing their potential as therapeutic agents. This guide provides a detailed examination of its key physicochemical characteristics, supported by experimental methodologies and field-proven insights.

Core Physicochemical Profile

A summary of the key computed and experimental physicochemical parameters for this compound is presented below. These values are fundamental to predicting the molecule's absorption, distribution, metabolism, and excretion (ADME) profile.

| Property | Value | Source |

| CAS Number | 135417-65-1 | [1] |

| Molecular Formula | C₁₀H₈N₂O₂ | [1][2] |

| Molecular Weight | 188.18 g/mol | [1][2] |

| Predicted logP | 1.57 | [1] |

| Topological Polar Surface Area (TPSA) | 55.12 Ų | [1] |

| Hydrogen Bond Acceptors | 3 | [1] |

| Hydrogen Bond Donors | 1 | [1] |

| Rotatable Bonds | 2 | [1] |

Acidity and Ionization (pKa)

The acid dissociation constant (pKa) is a critical parameter that dictates the ionization state of a molecule at a given pH. For a drug candidate, the pKa influences solubility, membrane permeability, and binding to its biological target. This compound possesses both an acidic functional group (carboxylic acid) and a basic imidazole ring, making it an amphoteric substance. The carboxylic acid group is expected to have a pKa in the acidic range, while the imidazole ring nitrogen will have a pKa in the basic range. For the related compound 2-phenyl-1H-imidazole-5-carboxylic acid, a predicted pKa of 2.43 has been reported for the carboxylic acid function.[6]

The equilibrium between the ionized and non-ionized forms is crucial for its biological activity.

Caption: Ionization states of the molecule across different pH ranges.

Experimental Protocol: pKa Determination by UV-Vis Spectrophotometry

This method leverages the change in the UV-Vis absorbance spectrum of a compound as its ionization state changes with pH.[7]

Causality: The electronic structure of the chromophore (the phenyl-imidazole system) is altered upon protonation or deprotonation of the carboxylic acid and imidazole groups. This alteration leads to a shift in the wavelength of maximum absorbance (λmax), allowing for the determination of the pKa.

Methodology:

-

Stock Solution Preparation: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., methanol or DMSO).

-

Buffer Preparation: Prepare a series of buffer solutions covering a wide pH range (e.g., pH 2 to 12).

-

Sample Preparation: Add a small, constant volume of the stock solution to each buffer solution to create a series of samples with varying pH but constant total compound concentration.

-

Spectral Acquisition:

-

Measure the full UV-Vis spectrum (e.g., 200-400 nm) for each sample.

-

Determine the λmax for the fully protonated (acidic) and fully deprotonated (basic) forms.[7]

-

-

Data Analysis:

-

Measure the absorbance of each sample at the identified λmax values.

-

Plot absorbance versus pH. The resulting sigmoidal curve will have an inflection point that corresponds to the pKa.[8]

-

Alternatively, use the Henderson-Hasselbalch equation to calculate the pKa from the absorbance data at various pH values.[7]

-

Lipophilicity (logP)

The partition coefficient (P), typically expressed as its logarithm (logP), is the ratio of a compound's concentration in an organic phase (commonly n-octanol) to its concentration in an aqueous phase at equilibrium.[9] It is a key indicator of lipophilicity, which governs a molecule's ability to cross biological membranes. A positive logP value indicates a preference for the lipid phase (lipophilic), while a negative value indicates a preference for the aqueous phase (hydrophilic).[9][10] The predicted logP of 1.57 suggests that this compound is moderately lipophilic.[1]

Caption: The concept of octanol-water partitioning (logP).

Experimental Protocol: logP Determination by Shake-Flask Method

The shake-flask method is the traditional and most reliable technique for determining logP.[8][9]

Causality: This method directly measures the equilibrium distribution of the solute between two immiscible liquid phases, providing a direct measurement of the partition coefficient.

Methodology:

-

Phase Preparation: Saturate n-octanol with water and water (or a suitable buffer, e.g., pH 7.4 phosphate buffer) with n-octanol by mixing them vigorously and allowing them to separate.[11]

-

Sample Preparation: Dissolve a known amount of this compound in the aqueous phase.

-

Partitioning:

-

Add an equal volume of the pre-saturated n-octanol to the aqueous solution in a separatory funnel.

-

Shake the funnel vigorously for a set period (e.g., 30 minutes) to facilitate partitioning.

-

Allow the phases to separate completely. This can be aided by centrifugation.

-

-

Concentration Analysis:

-

Carefully separate the two phases.

-

Determine the concentration of the compound in each phase using a suitable analytical technique, such as HPLC-UV.[11]

-

-

Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value.[9]

Aqueous Solubility

Aqueous solubility is a fundamental property that significantly impacts a drug's absorption and bioavailability.[12] Poorly soluble compounds often exhibit low and variable oral absorption, posing significant challenges during development.[12] For ionizable compounds like this compound, solubility is highly dependent on the pH of the medium.[12][13] Two types of solubility are commonly measured:

-

Kinetic Solubility: Measures the concentration at which a compound, dissolved in an organic solvent like DMSO, precipitates when added to an aqueous buffer. It's a high-throughput screening assay used in early discovery.[13][14]

-

Thermodynamic Solubility: Represents the true equilibrium solubility of the solid compound in a solvent. It is the gold standard measurement, crucial for later-stage development.[12][14]

Caption: Workflow for thermodynamic solubility determination.

Experimental Protocol: Thermodynamic Solubility by Shake-Flask Method

This protocol determines the equilibrium solubility of the compound.[15][16]

Causality: By allowing an excess of the solid compound to equilibrate with the solvent over an extended period, this method ensures that the resulting solution is truly saturated, providing the most accurate and relevant solubility value for formulation and biopharmaceutical assessment.

Methodology:

-

Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Equilibration: Seal the vial and agitate it at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-48 hours).[13] A modified approach involves heating to accelerate dissolution followed by cooling and seeding to promote equilibration of the stable solid form.[15]

-

Phase Separation: After incubation, separate the undissolved solid from the solution. This is critical and is typically achieved by centrifugation followed by filtering the supernatant through a low-binding filter (e.g., 0.22 µm PVDF).

-

Quantification: Dilute the saturated filtrate with a suitable solvent and quantify the concentration of the dissolved compound using a validated analytical method like HPLC-UV or LC-MS against a standard curve.

-

Result: The measured concentration represents the thermodynamic solubility of the compound under the specified conditions.

References

- Avdeef, A. (2013). Development of Methods for the Determination of pKa Values. PMC - NIH.

- Sygnature Discovery. (n.d.). Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic.

- DeTuri, V. F., et al. (2012). Experimental Determination of pKa Values by Use of NMR Chemical Shifts, Revisited. Journal of Chemical Education.

- University of Louisiana Monroe. (n.d.). Experiment # 11: Spectroscopic determination of indicator pKa.

- Loftsson, T., & Hreinsdóttir, D. (2006). Determination of aqueous solubility by heating and equilibration: A technical note. AAPS PharmSciTech.

- ACD/Labs. (n.d.). LogP—Making Sense of the Value.

- BYJU'S. (n.d.). How to calculate pKa.

- eGyanKosh. (n.d.). EXPT. 5 DETERMINATION OF pKa OF AN INDICATOR USING SPECTROPHOTOMETRY.

- Loftsson, T., & Hreinsdóttir, D. (2006). Determination of aqueous solubility by heating and equilibration: A technical note. AAPS PharmSciTech.

- PubChem. (n.d.). 1-((1R)-1-phenylethyl)-1H-imidazole-5-carboxylic acid.

- Kubik, Ł., et al. (2024). The Determination of LogP of Anticoagulant Drugs with High-Performance Thin-Layer Chromatography. MDPI.

- Agilent Technologies. (n.d.). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System.

- Wang, R., et al. (2001). Novel Methods for the Prediction of logP, pKa, and logD. ACS Publications.

- Creative Bioarray. (n.d.). Aqueous Solubility Assays.

- Bhat, M., & Poojary, B. (2017). One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction. MedCrave online.

- ChemBK. (2024). 2-phenyl-1H-imidazole-5-carboxylic acid.

- Bhat, M., & Poojary, B. (2015). One-Pot Synthesis of a New Imidazole-5-Carboxylic Acid Derivative via Heterocyclization Reaction. ResearchGate.

- Pandey, J., et al. (2020). a review article on synthesis of imidazole derivatives. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH.

- Bhat, M., & Poojary, B. (2017). One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reactionDerivative via Heterocyclization Reaction. Semantic Scholar.

- ChemSynthesis. (2025). methyl 2-phenyl-1H-imidazole-5-carboxylate.

- Royal Society of Chemistry. (n.d.). Molecular tunability of surface-functionalized metal nanocrystals for selective electrochemical CO2 reduction - Supporting Information.

- PubChemLite. (n.d.). This compound (C10H8N2O2).

- National Center for Biotechnology Information. (2005). 1-(1-Phenylethyl)-1H-imidazole-5-carboxylic acid [11C]methyl ester.

- PASL. (n.d.). 1-(1-Phenylethyl)-1H-imidazole-5-carboxylic acid.

Sources

- 1. chemscene.com [chemscene.com]

- 2. scbt.com [scbt.com]

- 3. medcraveonline.com [medcraveonline.com]

- 4. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 5. [PDF] One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reactionDerivative via Heterocyclization Reaction | Semantic Scholar [semanticscholar.org]

- 6. chembk.com [chembk.com]

- 7. ulm.edu [ulm.edu]

- 8. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 9. acdlabs.com [acdlabs.com]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. agilent.com [agilent.com]

- 12. sygnaturediscovery.com [sygnaturediscovery.com]

- 13. creative-bioarray.com [creative-bioarray.com]

- 14. Aqueous Solubility Assay - Enamine [enamine.net]

- 15. Determination of aqueous solubility by heating and equilibration: A technical note - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Determination of aqueous solubility by heating and equilibration: A technical note | Semantic Scholar [semanticscholar.org]

An In-depth Technical Guide to 1-phenyl-1H-imidazole-5-carboxylic acid (CAS: 135417-65-1)

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 1-phenyl-1H-imidazole-5-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Drawing upon its structural motifs and the broader activities of related imidazole derivatives, this document will delve into its physicochemical properties, plausible synthetic routes, and potential biological significance, offering field-proven insights for researchers.

Core Molecular Characteristics

This compound is a substituted imidazole, a five-membered aromatic heterocycle containing two nitrogen atoms. The presence of both a phenyl group and a carboxylic acid moiety imparts a unique combination of steric and electronic properties, making it a valuable scaffold for chemical library synthesis and as a potential pharmacophore.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. These parameters are crucial for understanding its solubility, membrane permeability, and potential for formulation.

| Property | Value | Source |

| CAS Number | 135417-65-1 | [1] |

| Molecular Formula | C₁₀H₈N₂O₂ | |

| Molecular Weight | 188.18 g/mol | [1] |

| Appearance | Off-white to brown solid | |

| Purity | ≥97% (typical) | [1] |

| Storage | 2-8°C | |

| Topological Polar Surface Area (TPSA) | 55.12 Ų | [1] |

| Predicted LogP | 1.5705 | [1] |

| Hydrogen Bond Donors | 1 | [1] |

| Hydrogen Bond Acceptors | 3 | [1] |

| Rotatable Bonds | 2 | [1] |

Synthesis and Spectroscopic Characterization

Proposed Synthetic Workflow

Caption: Proposed two-part synthesis of this compound.

Experimental Protocol: A Plausible Approach

Part 1: Synthesis of Ethyl 1-phenyl-1H-imidazole-5-carboxylate

This step would likely follow a variation of a multicomponent reaction for imidazole synthesis. One common method is the Radziszewski synthesis, which involves the condensation of a dicarbonyl compound, an aldehyde, and ammonia. For the target ester, this could be adapted to use aniline, ethyl glyoxylate, and a source of ammonia.

Part 2: Hydrolysis to this compound

This is a standard ester hydrolysis procedure. A general protocol based on the hydrolysis of a similar imidazole ester is as follows[2]:

-

Dissolve ethyl 1-phenyl-1H-imidazole-5-carboxylate in a suitable solvent mixture, such as ethanol and water.

-

Add an excess of a strong base, for example, a 10% aqueous solution of sodium hydroxide.

-

Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature or below (e.g., 10°C).

-

Carefully acidify the mixture with a strong acid, such as concentrated hydrochloric acid, to a pH of approximately 6-7. This will precipitate the carboxylic acid.

-

Collect the solid precipitate by filtration.

-

Wash the solid with cold water to remove any remaining salts.

-

Dry the product under vacuum to yield this compound.

This self-validating protocol includes monitoring by TLC to ensure reaction completion and a final purification step (precipitation and washing) to isolate the target compound.

Spectroscopic Characterization: Expected Signatures

While specific spectra for this compound are not available in the searched literature, the expected spectroscopic features can be predicted based on its structure and data from analogous compounds.

¹H NMR Spectroscopy:

-

Aromatic Protons (Phenyl Group): A multiplet in the range of δ 7.2-7.6 ppm.

-

Imidazole Protons: Two singlets or doublets in the aromatic region, likely between δ 7.5 and 8.5 ppm.

-

Carboxylic Acid Proton: A broad singlet far downfield, typically above δ 10 ppm, which is exchangeable with D₂O.[3]

¹³C NMR Spectroscopy:

-

Carbonyl Carbon: A signal in the range of δ 160-175 ppm.

-

Imidazole Carbons: Signals in the aromatic region, typically between δ 115 and 145 ppm.

-

Phenyl Carbons: Signals in the aromatic region, between δ 120 and 140 ppm.[4]

Infrared (IR) Spectroscopy:

-

O-H Stretch (Carboxylic Acid): A very broad band from approximately 2500 to 3300 cm⁻¹.

-

C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1700-1725 cm⁻¹.

-

C=C and C=N Stretches (Aromatic Rings): Multiple bands in the 1450-1600 cm⁻¹ region.

-

C-H Stretches (Aromatic): Peaks typically above 3000 cm⁻¹.[5]

Mass Spectrometry (MS):

-

Molecular Ion Peak (M⁺): Expected at m/z = 188.

-

Key Fragmentation Patterns: Loss of the carboxylic acid group (-COOH, 45 Da) to give a fragment at m/z = 143, and loss of water (-H₂O, 18 Da) are common fragmentation pathways for carboxylic acids.[6][7]

Biological Significance and Potential Applications

The imidazole nucleus is a well-established pharmacophore in medicinal chemistry, present in numerous approved drugs. Derivatives of imidazole and the closely related benzimidazole exhibit a wide range of biological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties.[8][9]

Potential as an Enzyme Inhibitor: Targeting 11β-Hydroxylase

A structurally similar compound, (R)-1-(1-phenylethyl)-1H-imidazole-5-carboxylic acid, is a known metabolite of the anesthetic etomidate and an inhibitor of the enzyme 11β-hydroxylase.[10][11] This enzyme is critical in the biosynthesis of cortisol and aldosterone.[10] Its overexpression is associated with certain adrenocortical carcinomas.[10]

Caption: Potential mechanism of action via 11β-hydroxylase inhibition.

The inhibitory activity of etomidate and its acidic metabolite suggests that this compound could also be investigated as a potential inhibitor of 11β-hydroxylase. This opens avenues for its exploration in the context of endocrine disorders and certain types of cancer. In vitro assays using purified 11β-hydroxylase or cell-based models of steroidogenesis would be the logical first steps in validating this hypothesis.

Broader Pharmacological Potential and Cytotoxicity

The imidazole scaffold is known to be a versatile starting point for the development of various therapeutic agents. For instance, some imidazole derivatives have shown promise as anticancer agents by targeting topoisomerase I or inhibiting HIV-1 integrase.[12][13]

However, as with any biologically active compound, cytotoxicity is a critical consideration. Studies on other imidazole derivatives have indicated that they can induce dose-dependent cellular toxicity, potentially through mechanisms involving oxidative stress and impairment of mitochondrial membrane potential.[14] Therefore, any drug development program involving this compound would need to include comprehensive cytotoxicity profiling against a panel of cell lines to establish a therapeutic window.

Conclusion and Future Directions

This compound represents a molecule of significant interest for researchers in medicinal chemistry and drug development. Its straightforward, albeit not explicitly documented, synthesis and the known biological activities of related compounds make it a compelling candidate for further investigation.

Future research should focus on:

-

Definitive Synthesis and Characterization: Establishing and publishing a detailed, optimized synthesis protocol and obtaining and publishing complete spectroscopic data (¹H NMR, ¹³C NMR, IR, and high-resolution MS).

-

Biological Screening: Conducting comprehensive in vitro screening to assess its activity against a range of biological targets, with a particular focus on enzymes such as 11β-hydroxylase.

-

Mechanism of Action Studies: Elucidating the precise molecular mechanisms underlying any observed biological activity.

-

Cytotoxicity and ADME Profiling: A thorough evaluation of its toxicity, as well as its absorption, distribution, metabolism, and excretion (ADME) properties, to assess its drug-like potential.

By systematically addressing these areas, the scientific community can fully unlock the potential of this compound as a valuable tool in the ongoing quest for novel therapeutics.

References

- PrepChem. (n.d.). Synthesis of (-)-ethyl 1-(1-phenylethyl)-1H-imidazole-5-carboxylate.

- National Center for Biotechnology Information. (2005). 1-(1-Phenylethyl)-1H-imidazole-5-carboxylic acid [11C]methyl ester. In MICAD.

- Nikitina, P. A., et al. (2021). Alkylation of Ethyl 2-Aryl-1-hydroxy-4-methyl-1H-imidazole-5-carboxylates with Benzyl Halides. Russian Journal of Organic Chemistry, 57(2), 243-250.

- Bhat, M., & Poojary, B. (2017). One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction. MOJ Bioorganic & Organic Chemistry, 1(4), 113-116.

- Panday, D., et al. (2020). A review article on synthesis of imidazole derivatives. World Journal of Pharmaceutical Research, 9(10), 253-273.

- PubChem. (n.d.). 1-((1R)-1-phenylethyl)-1H-imidazole-5-carboxylic acid.

- University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions.

- Adeyemi, O. S., et al. (2020). New imidazoles cause cellular toxicity by impairing redox balance, mitochondrial membrane potential, and modulation of HIF-1α expression.

- PubChem. (n.d.). This compound.

- Royal Society of Chemistry. (n.d.). Supporting Information For: Copper-Catalyzed N-Arylation of Imidazoles with Aryl Bromides Promoted by D-Glucosamine Hydrochloride.

- Reich, H. J. (n.d.). 1H NMR Chemical Shifts. University of Wisconsin.

- Reich, H. J. (n.d.). 13C NMR Chemical Shifts. University of Wisconsin.

- Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.

- Royal Society of Chemistry. (n.d.). c7dt02584j1.pdf.

- ResearchGate. (n.d.). 1H and 13C-NMR chemical shifts for compound 5.

- ResearchGate. (n.d.). One-Pot Synthesis of a New Imidazole-5-Carboxylic Acid Derivative via Heterocyclization Reaction.

- Journal of Organic Chemistry and Pharmaceutical Research. (n.d.). Novel synthesis of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H -imidazole-5-carboxylate: A key intermediate of olmesartan.

- Pandey, S., et al. (2022). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. ACS Omega, 7(3), 3047-3062.

- NIST. (n.d.). 1H-Imidazole, 1-phenyl-. In NIST Chemistry WebBook.

- ResearchGate. (n.d.). Fig. S2 FTIR spectra of 1H-Imidazole-4-carboxylic acid (a), CDs (b) and CDsimidazole (c).

- PubChem. (n.d.). 1-Phenylimidazole.

- Oregon State University. (n.d.). 1H NMR Chemical Shift.

- Pillay, S., et al. (2021). Studies towards the Design and Synthesis of Novel 1,5-Diaryl-1H-imidazole-4-carboxylic Acids and 1,5-Diaryl-1H-imidazole-4-carbohydrazides as Host LEDGF/p75 and HIV-1 Integrase Interaction Inhibitors. Molecules, 26(20), 6208.

- Oregon State University. (n.d.). 13C NMR Chemical Shifts.

- NMRShiftDB. (n.d.). NMR Chemical Shifts.

- YouTube. (2020). PART 13: CARBOXYLIC ACIDS (MASS SPECTRUM, FRAGMENTATION PATTERN) FOR CSIR NET/GATE.

- PubChem. (n.d.). 1-(4-hydroxyphenyl)-1H-imidazole-5-carboxylic acid.

- MDPI. (2021). Studies towards the Design and Synthesis of Novel 1,5-Diaryl-1H-imidazole-4-carboxylic Acids and 1,5-Diaryl-1H-imidazole-4-carbohydrazides as Host LEDGF/p75 and HIV-1 Integrase Interaction Inhibitors.

- Synthonix. (n.d.). Ethyl 1H-imidazole-5-carboxylate.

- Google Patents. (n.d.). US8618308B2 - Process for the preparation of 4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylates.

- PubMed. (2006). Synthesis and mass spectrometric fragmentation characteristics of imidazole ribosides-analogs of intermediates of purine de novo synthetic pathway.

- PubChem. (n.d.). Ethyl 1-(1-phenylethyl)-1H-imidazole-5-carboxylate sulfate.

Sources

- 1. jocpr.com [jocpr.com]

- 2. US8618308B2 - Process for the preparation of 4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylates - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. rsc.org [rsc.org]

- 5. www1.udel.edu [www1.udel.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. m.youtube.com [m.youtube.com]

- 8. rsc.org [rsc.org]

- 9. medcraveonline.com [medcraveonline.com]

- 10. 1-(1-Phenylethyl)-1H-imidazole-5-carboxylic acid [11C]methyl ester - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. 1-((1R)-1-phenylethyl)-1H-imidazole-5-carboxylic acid | C12H12N2O2 | CID 759856 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Ethyl 1-(1-phenylethyl)-1H-imidazole-5-carboxylate sulfate | C14H18N2O6S | CID 3084993 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. web.pdx.edu [web.pdx.edu]

Introduction: The Chemical Diversity of a Single Molecular Formula

An In-depth Technical Guide to the Isomers of C10H8N2O2

In the realm of organic chemistry, a single molecular formula can represent a multitude of distinct compounds, known as isomers.[1][2] These molecules share the same number and types of atoms but differ in their spatial arrangement, leading to unique physical, chemical, and biological properties.[2][3] The molecular formula C10H8N2O2 is a prime example of this isomeric diversity, encompassing several classes of compounds with varied applications and characteristics. This guide provides a comprehensive technical overview of the prominent isomers of C10H8N2O2, with a primary focus on the historically and industrially significant dinitronaphthalene family. We will also explore other notable isomers, such as methyl-nitroquinolines and 1,3-Bis(isocyanatomethyl)benzene, to present a broader perspective on the chemical space defined by this formula.

This document is intended for researchers, scientists, and professionals in drug development, offering insights into the synthesis, properties, and applications of these compounds. The narrative emphasizes the causality behind experimental choices and is grounded in authoritative references to ensure scientific integrity.

Part 1: The Dinitronaphthalene Isomers: A Legacy of Industrial Chemistry

The dinitronaphthalene (DNN) isomers are a class of nitrated aromatic hydrocarbons that have been subjects of scientific inquiry since the 19th century.[4] Their development is closely tied to the rise of the synthetic dye and explosives industries.[4] The core structure consists of a naphthalene bicyclic system with two nitro group substituents. The position of these nitro groups gives rise to ten possible constitutional isomers, with 1,5- and 1,8-dinitronaphthalene being the most common products of direct nitration.[4][5]

Physicochemical Properties of Major Dinitronaphthalene Isomers

The physical properties of dinitronaphthalene isomers, such as melting point and solubility, vary significantly, which is a critical factor in their separation and purification. While comprehensive data for all ten isomers is sparse, the properties of the most frequently encountered ones are summarized below.

| Isomer | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |

| 1,5-Dinitronaphthalene | 218.17 | 216-219 | Yellowish needles or prisms |

| 1,8-Dinitronaphthalene | 218.17 | 172-173 | Yellow needles |

| 1,3-Dinitronaphthalene | 218.17 | 144-148 | Yellow needles |

| 2,4-Dinitro-1-naphthol * | 234.16 | 138 | Yellow solid |

Note: 2,4-Dinitro-1-naphthol, also known as Martius Yellow, is a derivative and not a strict isomer of dinitronaphthalene, but its synthesis is closely related and often discussed in the same context.[4]

Synthesis of Dinitronaphthalene Isomers

The primary method for synthesizing dinitronaphthalenes is through the electrophilic aromatic substitution of naphthalene or, more commonly, 1-nitronaphthalene.[5]

Core Reaction Principle: The nitration is typically carried out using a mixture of concentrated nitric acid and sulfuric acid, often referred to as "mixed acid."[6] The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO2+), which is the active nitrating agent. The initial nitration of naphthalene predominantly yields 1-nitronaphthalene due to the greater stability of the intermediate carbocation at the alpha-position.[5] Subsequent nitration of 1-nitronaphthalene leads to a mixture of dinitronaphthalene isomers, mainly the 1,5- and 1,8-isomers.[4][5]

Controlling the regioselectivity of the second nitration is a significant challenge. The distribution of isomers is highly dependent on reaction conditions such as temperature, reaction time, and the composition of the nitrating agent.[4][5]

Experimental Protocol: Synthesis of 1,5- and 1,8-Dinitronaphthalene Mixture

This protocol outlines the direct nitration of naphthalene to produce a mixture of dinitronaphthalene isomers, primarily 1,5-DNN and 1,8-DNN.

Materials:

-

Naphthalene

-

Concentrated Nitric Acid (68-70%)

-

Concentrated Sulfuric Acid (98%)

-

Crushed Ice

-

Distilled Water

-

Dichloroethane (for separation)

Procedure:

-

Preparation of the Nitrating Mixture: In a flask cooled in an ice bath, carefully and slowly add concentrated sulfuric acid to concentrated nitric acid. This process is highly exothermic and should be done with caution.

-

Nitration Reaction: Gradually add finely powdered naphthalene to the chilled nitrating mixture while maintaining a low temperature and stirring continuously.

-

Reaction Progression: After the addition of naphthalene is complete, allow the reaction to stir for several hours (e.g., 6-12 hours), carefully monitoring the temperature.[5]

-

Isolation of the Isomer Mixture: Pour the reaction mixture onto a large volume of crushed ice. This will cause the crude dinitronaphthalene isomers to precipitate out of the solution.[4]

-

Collection and Washing: Collect the solid precipitate by filtration. Wash the solid thoroughly with cold water until the washings are neutral to litmus paper.

-

Drying: Dry the crude product completely.

Workflow for Dinitronaphthalene Synthesis and Separation

Caption: Workflow for the synthesis and separation of dinitronaphthalene isomers.

Advanced Synthesis Strategies and Separation

The inherent lack of selectivity in direct nitration has driven research into alternative methods to favor the formation of specific isomers.

-

Zeolite Catalysis: The use of zeolite catalysts can influence the regioselectivity of the nitration reaction.[5] Zeolites can enhance the yield of the desired 1,5-dinitronaphthalene isomer.[7]

-

Alternative Routes: For isomers that are difficult to obtain through direct nitration, such as 1,3-dinitronaphthalene, alternative synthetic pathways are employed. These can include the diazotization of corresponding naphthylamines.[5]

Separation of Isomers: The separation of the resulting isomer mixture is typically achieved through fractional crystallization. This technique exploits the differences in solubility between the isomers in a specific solvent. For example, 1,5- and 1,8-dinitronaphthalene can be separated by fractional crystallization from dichloroethane.[4]

Applications of Dinitronaphthalenes

The primary application of dinitronaphthalenes is as chemical intermediates.

-

Dye Synthesis: Historically, they were important precursors in the synthesis of various dyes.[4][8]

-

Polymer Production: 1,5-Dinitronaphthalene is a key starting material for the production of 1,5-diaminonaphthalene. This diamine is then used to manufacture 1,5-diisocyanato-naphthalene, a monomer used in the production of high-performance polyurethanes.[6][7]

Part 2: Other Notable Isomers of C10H8N2O2

While dinitronaphthalenes are the most studied isomers of C10H8N2O2, other structural arrangements exist with this molecular formula.

| Isomer Name | CAS Number | Key Features | Predicted XlogP |

| 6-Methyl-5-nitroquinoline | 74100-80-6 | A quinoline ring system with methyl and nitro substituents.[9] | 2.4 |

| 4-Methyl-8-nitroquinoline | 60925-63-5 | Another substituted quinoline isomer.[10] | 2.6 |

| 6-Methyl-8-nitroquinoline | 14357-61-0 | A positional isomer of the above.[11] | 1.8 |

| 1,3-Bis(isocyanatomethyl)benzene | 3634-83-1 | Also known as m-Xylylene diisocyanate (m-XDI). Contains a benzene ring and two isocyanate functional groups.[12] | N/A |

These isomers have distinct chemical properties and applications. The methyl-nitroquinolines are heterocyclic compounds that may be of interest in medicinal chemistry research. 1,3-Bis(isocyanatomethyl)benzene is an important monomer in the polymer industry for the synthesis of polyurethanes with specific properties.

Part 3: Relevance in Drug Development

The direct application of dinitronaphthalene isomers as therapeutic agents is limited due to concerns about potential toxicity and mutagenicity associated with nitroaromatic compounds. However, the chemical scaffolds represented by C10H8N2O2 isomers are relevant to drug development in several ways:

-

Chemical Probes and Intermediates: These compounds can serve as starting materials or intermediates for the synthesis of more complex molecules with potential biological activity. The nitro groups can be readily reduced to amino groups, which are prevalent in many pharmaceuticals.

-

Structure-Activity Relationship (SAR) Studies: Understanding the toxicology and biological effects of compounds like dinitronaphthalenes can provide valuable insights for SAR studies. For instance, comparing the activity of nitro-containing compounds with their amino analogues can help elucidate the role of the nitro group in a molecule's biological profile.

-

Novel Scaffolds: While classic nitroaromatics have toxicity concerns, the broader family of C10H8N2O2 isomers, such as the methyl-nitroquinolines, represent scaffolds that can be explored for various therapeutic targets. The quinoline core, for example, is a well-known privileged structure in medicinal chemistry.

The journey of a compound from a simple chemical formula to a viable drug candidate is long and complex, involving rigorous screening for efficacy and toxicity.[13][14] While the isomers of C10H8N2O2 may not be frontline drug candidates themselves, their study contributes to the fundamental chemical knowledge that underpins modern pharmaceutical innovation.

Conclusion

The molecular formula C10H8N2O2 elegantly demonstrates the principle of isomerism, representing a diverse array of compounds with distinct structures and properties. The dinitronaphthalene isomers, born out of the 19th-century chemical industry, remain relevant as important industrial intermediates. Other isomers, like the substituted quinolines and diisocyanates, highlight the broad structural possibilities. For researchers and professionals in drug development, understanding the synthesis, properties, and potential toxicities of such fundamental chemical structures is crucial for the rational design of new, safer, and more effective therapeutic agents.

References

- A Technical Guide to Dinitronaphthalene Compounds: History, Synthesis, and Properties. Benchchem.

- Technical Support Center: Regioselective Synthesis of Dinitronaphthalene Isomers. Benchchem.

- 1-nitronaphthalene. ChemBK.

- 1-Nitronaphthalene | C10H7NO2 | CID 6849. PubChem - NIH.

- Physicochemical properties of 1-Phenyl-4-nitronaphthalene. Benchchem.

- Process for preparing a dinitronaphthalene isomer mixture having an increased proportion of 1,5.

- Method of preparing dinitronaphthalene isomer mixture having high percentage 1,5-dinitronaphthalene.

- 1,3-Bis(isocyanatomethyl)benzene | C10H8N2O2 | CID 19262. PubChem.

- 6-methyl-5-nitroquinoline (C10H8N2O2). PubChemLite.

- 4-methyl-8-nitroquinoline (C10H8N2O2). PubChemLite.

- 6-methyl-8-nitroquinoline (C10H8N2O2). PubChemLite.

- Isomer. Wikipedia.

- Isomers.

- Isomers and Isomerism.

- Applications in drug development. European Pharmaceutical Review.

- Microfluidic Applications in Drug Development: Fabrication of Drug Carriers and Drug Toxicity Screening. MDPI.

Sources

- 1. Isomer - Wikipedia [en.wikipedia.org]

- 2. comed.uobaghdad.edu.iq [comed.uobaghdad.edu.iq]

- 3. Isomers [chemed.chem.purdue.edu]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. patents.justia.com [patents.justia.com]

- 7. CN1253427C - Method of preparing dinitronaphthalene isomer mixture having high percentage 1,5-dinitronaphthalene - Google Patents [patents.google.com]

- 8. 1-Nitronaphthalene | C10H7NO2 | CID 6849 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. PubChemLite - 6-methyl-5-nitroquinoline (C10H8N2O2) [pubchemlite.lcsb.uni.lu]

- 10. PubChemLite - 4-methyl-8-nitroquinoline (C10H8N2O2) [pubchemlite.lcsb.uni.lu]

- 11. PubChemLite - 6-methyl-8-nitroquinoline (C10H8N2O2) [pubchemlite.lcsb.uni.lu]

- 12. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 13. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 14. mdpi.com [mdpi.com]

The Architectural Versatility of Imidazole Carboxylic Acid Derivatives in Modulating Biological Processes: A Technical Guide for Drug Discovery Professionals

Preamble: The Enduring Scaffolding of Imidazole in Medicinal Chemistry

The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, stands as a cornerstone in the edifice of medicinal chemistry.[1][2] Its prevalence in natural products, such as the amino acid histidine and purines, underscores its fundamental role in biological systems.[1] The unique electronic properties of the imidazole nucleus, including its ability to act as both a hydrogen bond donor and acceptor and its capacity to coordinate with metal ions, confer upon its derivatives a remarkable promiscuity for biological targets.[3] When functionalized with a carboxylic acid moiety, the resulting scaffold gains an additional anionic center, enhancing its potential for specific interactions with the active sites of enzymes and receptors. This guide provides an in-depth exploration of the diverse biological activities of imidazole carboxylic acid derivatives, offering a technical resource for researchers engaged in the design and development of novel therapeutics. We will delve into the mechanistic underpinnings of their action, provide detailed experimental protocols for their evaluation, and present a curated view of their therapeutic potential across a spectrum of diseases.

I. The Spectrum of Biological Activity: A Multi-Targeted Approach

Imidazole carboxylic acid derivatives have demonstrated a remarkable breadth of biological activities, positioning them as privileged scaffolds in drug discovery. Their therapeutic potential spans from combating infectious diseases to tackling the complexities of cancer and inflammation.

Antifungal Activity: Disrupting the Fungal Cell Membrane

A primary and well-established therapeutic application of imidazole derivatives is in the realm of antifungal agents.[4][5] The mechanism of action of many imidazole-containing antifungals, including those with carboxylic acid functionalities, centers on the disruption of ergosterol biosynthesis, an essential component of the fungal cell membrane.[6][7]

Mechanism of Action: Imidazole antifungals are potent inhibitors of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (encoded by the ERG11 gene).[6] This enzyme catalyzes a critical step in the conversion of lanosterol to ergosterol.[7] The imidazole nitrogen atom coordinates to the heme iron atom in the enzyme's active site, preventing the binding and demethylation of lanosterol.[7] This inhibition leads to a depletion of ergosterol and an accumulation of toxic 14α-methylated sterols in the fungal membrane. The consequence is a dysfunctional cell membrane with altered fluidity and permeability, ultimately leading to the inhibition of fungal growth and cell death.[4][5]

Caption: Inhibition of the ergosterol biosynthesis pathway by imidazole derivatives.

Anticancer Activity: Targeting Key Signaling Pathways

The anticancer potential of imidazole carboxylic acid derivatives is a rapidly evolving field of research. These compounds have been shown to exert their effects through the modulation of various signaling pathways critical for cancer cell proliferation, survival, and angiogenesis.[8][9]

Mechanisms of Action:

-

Kinase Inhibition: Many imidazole derivatives are designed as inhibitors of protein kinases, which are often dysregulated in cancer. A notable target is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) , a key mediator of angiogenesis.[10] By binding to the ATP-binding site of the VEGFR-2 kinase domain, these compounds can block the downstream signaling cascade that leads to endothelial cell proliferation, migration, and the formation of new blood vessels that supply tumors.[11][12]

Caption: Inhibition of Topoisomerase IIα by N-fused imidazole derivatives.

Anti-inflammatory Activity: Modulating Pro-inflammatory Pathways

Imidazole carboxylic acid derivatives have also emerged as promising anti-inflammatory agents. [13][14]Their mechanism of action often involves the inhibition of key enzymes and signaling pathways that drive the inflammatory response.

Mechanism of Action: A significant target for the anti-inflammatory effects of these compounds is the p38 MAP kinase pathway . [15]This pathway is activated by various cellular stressors and inflammatory cytokines, leading to the production of pro-inflammatory mediators like TNF-α and IL-1β. Imidazole-based inhibitors can effectively block the activity of p38 MAP kinase, thereby attenuating the downstream inflammatory cascade. [16]

Caption: Inhibition of the p38 MAP kinase signaling pathway.

Antibacterial and Antiviral Activities

The versatility of the imidazole carboxylic acid scaffold extends to antibacterial and antiviral applications. [17][18]As antibacterial agents, they can interfere with various bacterial processes, including DNA replication and cell wall synthesis. [19]Certain imidazole derivatives have also shown promise as antiviral agents, for instance, by inhibiting the interaction between HIV-1 integrase and LEDGF/p75. [20][18]

II. Quantitative Assessment of Biological Activity

The systematic evaluation of biological activity is paramount in drug discovery. The following tables provide a consolidated overview of the reported in vitro activities of representative imidazole carboxylic acid derivatives.

Table 1: Anticancer Activity of Imidazole Carboxylic Acid Derivatives

| Compound ID | Cancer Cell Line | Assay Type | IC50 (µM) | Reference |

| 15d | HepG2 (Hepatocellular Carcinoma) | MTT Assay | 24.10 | [10] |

| 15d | PC3 (Prostate Cancer) | MTT Assay | 40.90 | [10] |

| 15d | MCF-7 (Breast Cancer) | MTT Assay | 33.40 | [10] |

| Compound 39 | MCF-7 (Breast Cancer) | Not Specified | 4.2 | [21] |

| Compound 40 | MCF-7 (Breast Cancer) | Not Specified | 8.29 | [21] |

| Compound 5e | BT474 (Breast Cancer) | SRB Assay | 39.19 (24h) | [14] |

| Compound 5c | BT474 (Breast Cancer) | SRB Assay | 35.98 (24h) | [14] |

| Compound 5d | BT474 (Breast Cancer) | SRB Assay | 35.56 (24h) | [14] |

Table 2: Antifungal Activity of Imidazole Carboxylic Acid Derivatives

| Compound ID | Fungal Strain | MIC (µg/mL) | Reference |

| SAM3 | Candida albicans ATCC 10231 | 125 | [8] |

| AM5 | Candida albicans ATCC 10231 | 125 | [8] |

| SAM5 | Candida albicans ATCC 10231 | 125 | [8] |

| YW01 | Candida albicans | 8 | [9] |

| YW01 | Candida tropicalis | 4 | [9] |

| YW01 | Candida parapsilosis | 32 | [9] |

| HL1 | Staphylococcus aureus | 625 | [3] |

| HL2 | Staphylococcus aureus | 625 | [3] |

Table 3: Anti-inflammatory Activity of Imidazole Carboxylic Acid Derivatives

| Compound ID | Animal Model | Assay | % Inhibition | Reference |

| Compound 2a | Rat | Carrageenan-induced paw edema | 100 (at 100 mg/kg) | [6] |

| Compound 2b | Rat | Carrageenan-induced paw edema | 100 (at 100 mg/kg) | [6] |

| Compound 5 | Rat | Carrageenan-induced paw edema | > Indomethacin | [22] |

| Compound 2 | Rat | Carrageenan-induced paw edema | > Indomethacin | [22] |

| AA6 | In vitro | p38 MAP Kinase Inhibition | IC50 = 403.57 nM | [23] |

III. Core Experimental Protocols

This section provides detailed, step-by-step methodologies for key experiments to assess the biological activities of imidazole carboxylic acid derivatives. These protocols are designed to be self-validating systems, ensuring reproducibility and reliability of the generated data.

In Vitro Cytotoxicity Assessment: MTT Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound on the proliferation of cancer cells.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells. [21][24] Protocol:

-

Cell Seeding:

-

Culture cancer cells in a suitable medium to ~80% confluency.

-

Trypsinize, count, and resuspend the cells in fresh medium to a final concentration of 5 x 10^4 cells/mL.

-

Seed 100 µL of the cell suspension into each well of a 96-well plate.

-

Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of the imidazole carboxylic acid derivative in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of the stock solution in culture medium to obtain a range of desired concentrations.

-

Remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO) and a blank control (medium only).

-

Incubate the plate for 48-72 hours at 37°C in a 5% CO2 atmosphere.

-

-

MTT Addition and Incubation:

-

Prepare a 5 mg/mL solution of MTT in sterile phosphate-buffered saline (PBS).

-

Add 10 µL of the MTT solution to each well.

-

Incubate the plate for 3-4 hours at 37°C, protected from light.

-

-

Formazan Solubilization and Absorbance Measurement:

-

Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 10-15 minutes to ensure complete solubilization.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration using the following formula: % Viability = [(Absorbance of treated cells - Absorbance of blank) / (Absorbance of vehicle control - Absorbance of blank)] x 100

-

Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.

-

Caption: Workflow for the MTT cytotoxicity assay.

Antifungal Susceptibility Testing: Broth Microdilution Method (Adapted from CLSI M27-A3)

Objective: To determine the Minimum Inhibitory Concentration (MIC) of an imidazole carboxylic acid derivative against a yeast pathogen (e.g., Candida albicans).

Principle: This method involves exposing a standardized inoculum of the yeast to serial dilutions of the antifungal agent in a liquid medium. The MIC is defined as the lowest concentration of the drug that prevents visible growth of the yeast after a specified incubation period. [4][20] Protocol:

-

Preparation of Antifungal Agent:

-

Prepare a stock solution of the imidazole carboxylic acid derivative in DMSO.

-

Perform serial twofold dilutions of the stock solution in RPMI-1640 medium (buffered with MOPS to pH 7.0) in a 96-well microtiter plate.

-

-

Inoculum Preparation:

-

Culture the yeast on Sabouraud Dextrose Agar for 24-48 hours at 35°C.

-

Prepare a suspension of the yeast in sterile saline and adjust the turbidity to match a 0.5 McFarland standard.

-

Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5 x 10^3 to 2.5 x 10^3 CFU/mL in the test wells.

-

-

Inoculation and Incubation:

-

Add 100 µL of the standardized inoculum to each well of the microtiter plate containing 100 µL of the diluted antifungal agent.

-

Include a growth control well (inoculum without drug) and a sterility control well (medium only).

-

Incubate the plate at 35°C for 24-48 hours.

-

-

MIC Determination:

-

After incubation, visually inspect the wells for turbidity.

-

The MIC is the lowest concentration of the compound at which there is a significant inhibition of growth (e.g., ≥50% reduction in turbidity) compared to the growth control. A spectrophotometric reading at 530 nm can also be used for a more quantitative assessment.

-

Enzyme Inhibition Assay: VEGFR-2 Kinase Assay

Objective: To determine the IC50 value of an imidazole carboxylic acid derivative against the kinase activity of VEGFR-2.

Principle: This assay measures the ability of a compound to inhibit the phosphorylation of a specific substrate by the recombinant VEGFR-2 kinase domain. The amount of phosphorylation is typically quantified using a luminescence-based method that measures the amount of ATP remaining after the kinase reaction. [17][25] Protocol:

-

Reagent Preparation:

-

Prepare a reaction buffer (e.g., containing Tris-HCl, MgCl2, DTT).

-

Prepare a solution of recombinant human VEGFR-2 kinase domain in the reaction buffer.

-

Prepare a solution of a suitable substrate (e.g., a poly(Glu,Tyr) peptide) and ATP in the reaction buffer.

-

Prepare serial dilutions of the test compound in the reaction buffer (with a constant percentage of DMSO).

-

-

Kinase Reaction:

-

In a white 96-well plate, add the test compound dilutions.

-

Add the VEGFR-2 enzyme to all wells except the blank control.

-

Initiate the reaction by adding the substrate/ATP mixture to all wells.

-

Incubate the plate at 30°C for 60 minutes.

-

-

Signal Detection:

-

Stop the kinase reaction and measure the remaining ATP using a commercial kit such as ADP-Glo™ or Kinase-Glo®.

-

Add the detection reagent to each well and incubate according to the manufacturer's instructions.

-

Measure the luminescence using a microplate luminometer.

-

-

Data Analysis:

-

Calculate the percentage of kinase inhibition for each compound concentration relative to the no-inhibitor control.

-

Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.

-

IV. Synthesis of Imidazole Carboxylic Acid Derivatives

The synthesis of imidazole carboxylic acid derivatives can be achieved through various synthetic routes. A common approach involves the construction of the imidazole ring followed by functional group manipulations to introduce the carboxylic acid moiety.

Representative Synthesis of a 2,4,5-trisubstituted Imidazole-1-yl Acetic Acid Derivative (A p38 MAP Kinase Inhibitor Analog):

A general synthetic strategy for imidazole-based p38 MAP kinase inhibitors often involves the coupling of a pre-formed imidazole core with a side chain containing the carboxylic acid or a precursor. [4]

-

Step 1: Synthesis of the Imidazole Core: A common method is the Radziszewski synthesis or its variations, involving the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia.

-

Step 2: N-Alkylation: The imidazole core is then N-alkylated with an appropriate halo-acetic acid ester (e.g., ethyl bromoacetate) under basic conditions.

-

Step 3: Hydrolysis: The resulting ester is hydrolyzed to the corresponding carboxylic acid using standard conditions (e.g., aqueous NaOH followed by acidification).

V. Concluding Remarks and Future Perspectives

The imidazole carboxylic acid scaffold represents a highly versatile and privileged structure in medicinal chemistry. Its derivatives have demonstrated a wide array of potent biological activities, including antifungal, anticancer, and anti-inflammatory effects. The mechanistic diversity of these compounds, from enzyme inhibition to the modulation of complex signaling pathways, underscores their potential for the development of novel therapeutics. The experimental protocols detailed in this guide provide a robust framework for the systematic evaluation of new imidazole carboxylic acid derivatives. As our understanding of the molecular drivers of disease continues to expand, the rational design and synthesis of novel imidazole-based compounds will undoubtedly remain a fruitful area of research, with the promise of delivering next-generation therapies for a multitude of human ailments.

References

- Sudershan, E., et al. (2006). Synthesis of Imidazole Based p38 MAP (Mitogen-Activated Protein) Kinase Inhibitors under Buffered Conditions. Organic Process Research & Development, 10(4), 733-738. [Link]

- Chifiriuc, M. C., et al. (2019). Increased Absorption and Inhibitory Activity against Candida spp. of Imidazole Derivatives in Synergistic Association with a Surface Active Agent. Molecules, 24(15), 2788. [Link]

- Vanden Bossche, H., et al. (1984). Mechanism of action of antifungal drugs, with special reference to the imidazole derivatives. Reviews of infectious diseases, 6 Suppl 3, S520-534. [Link]

- Baviskar, A. T., et al. (2011). N-fused imidazoles as novel anticancer agents that inhibit catalytic activity of topoisomerase IIα and induce apoptosis in G1/S phase. Journal of medicinal chemistry, 54(14), 5013-5030. [Link]

- Baviskar, A. T., et al. (2011). N-Fused Imidazoles As Novel Anticancer Agents That Inhibit Catalytic Activity of Topoisomerase IIα and Induce Apoptosis in G1/S Phase. Journal of Medicinal Chemistry, 54(14), 5013-5030. [Link]

- Wilken, R., & Veena, M. S. (2011). An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling. Cellular and Molecular Life Sciences, 68(19), 3217-3233. [Link]

- Husain, A., et al. (2024). Design, synthesis, and biological evaluation of novel imidazole derivatives as analgesic and anti-inflammatory agents: experimental and molecular docking insights. Scientific Reports, 14(1), 1-20. [Link]

- Melincovici, C. S., et al. (2018). Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role. International journal of molecular sciences, 19(6), 1673. [Link]

- Shalmali, N., et al. (2018). Imidazole and its derivatives: a review on their synthetic routes and biological activities. Medicinal Chemistry Research, 27(1), 1-32. [Link]

- National Center for Biotechnology Information. (2013). MTT Assay Protocol. In Assay Guidance Manual. [Link]

- ResearchGate. (n.d.). Imidazole-based p38 MAP kinase inhibitors. [Link]

- ResearchGate. (n.d.). In vitro IC50 values (µM) of imidazole derivatives 4a-e and 5 over MCF-7, HepG2, HCT-116, and MCF-10A cell lines. [Link]

- Al-Suhaimi, E. A., et al. (2023). Design, Synthesis, and Anti-Breast Cancer Potential of Imidazole–Pyridine Hybrid Molecules In Vitro and Ehrlich Ascites Carcinoma Growth Inhibitory Activity Assessment In Vivo. ACS Omega, 8(38), 34873-34889. [Link]

- Wang, Y., et al. (2025). Design, synthesis, and antifungal activity of novel amide imidazole CYP51 inhibitors with aromatic fused ring hydrophobic side chains. RSC Medicinal Chemistry. [Link]

- Kumar, S., et al. (2016). Imidazoles as potential anticancer agents. BMC cancer, 16(1), 1-18. [Link]

- Singh, U. P., & Kumar, S. (2023). Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase. ACS omega, 8(20), 17926-17937. [Link]

- Al-Ostath, A. I., et al. (2023). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. Molecules, 28(19), 6799. [Link]

- Maxwell, A., & Costenaro, L. (2005). A Novel Decatenation Assay for DNA Topoisomerases using a Singly-Linked Catenated Substrate. Journal of Molecular Biology, 350(3), 549-556. [Link]

- Kumar, R., et al. (2023). Schiff's Base Imidazole Derivatives Synthesis and Evaluation for their Anti-Inflammatory Activity. Oriental Journal of Chemistry, 39(6). [Link]

- Eldehna, W. M., et al. (2022). Synthesis, biological evaluation, and molecular docking of new series of antitumor and apoptosis inducers designed as VEGFR-2 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1836-1851. [Link]

- ResearchGate. (n.d.). The minimum inhibitory concentration (MIC)

- Al-Ostath, A. I., et al. (2023). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. Molecules, 28(19), 6799. [Link]

- Márquez-Flores, Y. K., et al. (2020). Acute and chronic anti-inflammatory evaluation of imidazo[1,2-A]pyridine carboxylic acid derivatives and docking analysis. Molecules, 25(17), 3907. [Link]

- ResearchGate. (n.d.). Ergosterol synthesis pathway, showing sites of inhibition of different antifungal agents. [Link]

- Arendrup, M. C., et al. (2020). Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews, 33(3), e00135-19. [Link]

- Singh, U. P., & Kumar, S. (2023). Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase. ACS omega, 8(20), 17926-17937. [Link]

- Al-Marjani, M. F., et al. (2019). Synthesis and anti-microbial activity of new 4-carboxylic imidazole derivatives. Research Journal of Pharmacy and Technology, 12(1), 127-133. [Link]

- Puig, M., et al. (2018). Analgesic, anti-inflammatory and oxy-radical scavenger activity of imidazole and imidazole derivatives. International journal of tissue reactions, 10(6), 347-353. [Link]

- Gupta, V., & Kant, V. (2013). A Review on Biological Activity of Imidazole and Thiazole Moieties and their Derivatives.

- Al-Ghorbani, M., et al. (2025). In vitro, in silico, and DFT evaluation of antimicrobial imidazole derivatives with insights into mechanism of action. Scientific Reports, 15(1), 1-17. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Reference method for broth dilution antifungal susceptibility testing of yeasts : Approved standard | Semantic Scholar [semanticscholar.org]

- 5. scribd.com [scribd.com]

- 6. Design, synthesis, and biological evaluation of novel imidazole derivatives as analgesic and anti-inflammatory agents: experimental and molecular docking insights - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Increased Absorption and Inhibitory Activity against Candida spp. of Imidazole Derivatives in Synergistic Association with a Surface Active Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design, synthesis, and antifungal activity of novel amide imidazole CYP51 inhibitors with aromatic fused ring hydrophobic side chains - PMC [pmc.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

- 11. standardsclub.com [standardsclub.com]

- 12. Analgesic, anti-inflammatory and oxy-radical scavenger activity of imidazole and imidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. webstore.ansi.org [webstore.ansi.org]

- 14. Design, Synthesis, and Anti-Breast Cancer Potential of Imidazole–Pyridine Hybrid Molecules In Vitro and Ehrlich Ascites Carcinoma Growth Inhibitory Activity Assessment In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. researchgate.net [researchgate.net]

- 19. bpsbioscience.com [bpsbioscience.com]

- 20. researchgate.net [researchgate.net]

- 21. Imidazoles as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. pubs.acs.org [pubs.acs.org]

- 24. webstore.ansi.org [webstore.ansi.org]

- 25. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide on the Core Mechanism of Action of 1-phenyl-1H-imidazole-5-carboxylic Acid and Its Derivatives

This guide provides a detailed exploration of the core mechanism of action of 1-phenyl-1H-imidazole-5-carboxylic acid and its closely related derivatives. Designed for researchers, scientists, and professionals in drug development, this document synthesizes current knowledge, explains the causal relationships in experimental design, and offers practical protocols for investigating this class of compounds.

Part 1: Unveiling the Primary Target: Inhibition of 11β-Hydroxylase

The principal mechanism of action for this compound and its analogues, such as the well-studied metomidate, is the potent and selective inhibition of 11β-hydroxylase (CYP11B1).[1] This enzyme is a critical component of the steroid biosynthesis pathway, specifically catalyzing the final step in the production of cortisol and corticosterone.

The Significance of 11β-Hydroxylase in Steroidogenesis

11β-hydroxylase is a mitochondrial cytochrome P450 enzyme predominantly found in the adrenal cortex.[1] Its primary function is the hydroxylation of 11-deoxycortisol to cortisol in the zona fasciculata and 11-deoxycorticosterone to corticosterone in the zona glomerulosa of the adrenal gland. Cortisol is a vital glucocorticoid that regulates a wide array of physiological processes, including metabolism, immune response, and stress. Aldosterone, for which corticosterone is a precursor, is the main mineralocorticoid responsible for regulating blood pressure and electrolyte balance.

Given its pivotal role, the inhibition of 11β-hydroxylase has significant physiological consequences, leading to a decrease in the production of cortisol and aldosterone. This inhibitory action is the basis for the therapeutic and diagnostic applications of compounds based on the this compound scaffold.

Molecular Interaction and Inhibition Kinetics

The inhibitory potency of these compounds can be quantified by their half-maximal inhibitory concentration (IC50). For instance, in in vitro studies, the binding of [11C]MTO (a radiolabeled methyl ester of a closely related compound) to pig adrenal cortex was inhibited by etomidate with an IC50 of 0.4 μM.[1]

Part 2: The Physiological and Pathophysiological Implications

The inhibition of 11β-hydroxylase by this compound and its derivatives has led to their exploration in several clinical contexts, primarily related to conditions of adrenal steroid overproduction and for diagnostic imaging.

Application in Adrenocortical Tumors

Adrenocortical carcinomas and some benign adenomas can overexpress 11β-hydroxylase, leading to excessive hormone secretion.[1] The potent inhibitory effect of metomidate, a derivative of this compound, has been leveraged for the diagnostic imaging of such tumors using Positron Emission Tomography (PET).[1] The radiolabeled version, [11C]metomidate, allows for the visualization of adrenocortical tissue with high specificity.[1]

Broader Pharmacological Potential of the Imidazole Scaffold

It is important to note that the imidazole nucleus is a versatile pharmacophore present in a wide range of biologically active compounds.[2][3][4] Derivatives of imidazole have been reported to exhibit a broad spectrum of activities, including:

-

Anticancer: Targeting enzymes like fatty acid synthase (FASN) and human topoisomerase I.[5][6][7]

-

Antimicrobial: Showing efficacy against various bacterial and fungal strains.[2]

-

Anti-inflammatory: Through mechanisms such as the inhibition of cyclooxygenase (COX) enzymes.[8]

While the primary and most well-documented mechanism for this compound and its immediate derivatives remains 11β-hydroxylase inhibition, the broader family of imidazole-containing compounds represents a rich source for drug discovery across multiple therapeutic areas.

Part 3: Experimental Protocols and Methodologies

To facilitate further research into the mechanism of action of this compound and similar compounds, this section provides a detailed, step-by-step protocol for a key assay, as well as a visual representation of the experimental workflow.

Experimental Protocol: In Vitro 11β-Hydroxylase Inhibition Assay

This protocol outlines a common method for determining the inhibitory potential of a test compound against 11β-hydroxylase.

Objective: To determine the IC50 value of this compound for human 11β-hydroxylase.

Materials:

-

Recombinant human 11β-hydroxylase (CYP11B1)

-

11-Deoxycortisol (substrate)

-

NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

-

Test compound (this compound)

-

Control inhibitor (e.g., etomidate)

-

Assay buffer (e.g., potassium phosphate buffer, pH 7.4)

-

Quenching solution (e.g., acetonitrile or methanol)

-

LC-MS/MS system for product quantification

Procedure:

-

Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a serial dilution of the test compound to cover a range of concentrations.

-

Reaction Mixture Preparation: In a microcentrifuge tube or a 96-well plate, combine the assay buffer, NADPH regenerating system, and the desired concentration of the test compound or control inhibitor.

-

Enzyme Addition: Add the recombinant human 11β-hydroxylase to the reaction mixture and pre-incubate for a short period (e.g., 5-10 minutes) at 37°C to allow the inhibitor to bind to the enzyme.

-

Initiation of Reaction: Initiate the enzymatic reaction by adding the substrate, 11-deoxycortisol.

-

Incubation: Incubate the reaction mixture at 37°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

-

Reaction Termination: Stop the reaction by adding a quenching solution, which will precipitate the protein.

-

Sample Preparation for Analysis: Centrifuge the quenched reaction mixture to pellet the precipitated protein. Transfer the supernatant to a new tube or well for analysis.

-

Product Quantification: Analyze the supernatant using a validated LC-MS/MS method to quantify the amount of cortisol produced.

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of the test compound relative to a vehicle control (no inhibitor).

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Fit the data to a suitable dose-response curve (e.g., four-parameter logistic regression) to determine the IC50 value.

-

Data Presentation

All quantitative data from such assays should be summarized in a clear and structured table for easy comparison.

| Compound | Target Enzyme | IC50 (µM) | Assay Conditions |

| This compound | Human CYP11B1 | TBD | Recombinant enzyme, LC-MS/MS detection |

| Etomidate (Control) | Pig Adrenal Cortex | 0.4 | Tissue slice binding assay with [11C]MTO[1] |

TBD: To be determined by the experimental protocol described above.

Part 4: Visualizing the Mechanism and Workflow

Diagrams are essential for a clear understanding of complex biological pathways and experimental procedures.

Signaling Pathway: The Role of 11β-Hydroxylase in Steroidogenesis

Caption: Inhibition of 11β-Hydroxylase in the Adrenal Steroidogenesis Pathway.

Experimental Workflow: In Vitro Enzyme Inhibition Assay

Caption: Workflow for Determining the IC50 of an 11β-Hydroxylase Inhibitor.

References

- National Center for Biotechnology Information. (2005). 1-(1-Phenylethyl)-1H-imidazole-5-carboxylic acid [11C]methyl ester. In MICAD: Molecular Imaging and Contrast Agent Database.

- Khan, I., et al. (2021). Synthesis and therapeutic potential of imidazole containing compounds. Journal of Chemistry, 2021, 1-22.

- ResearchGate. (2015). One-Pot Synthesis of a New Imidazole-5-Carboxylic Acid Derivative via Heterocyclization Reaction.

- Bhat, M., & Poojary, B. (2017). One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction. MOJ Biorg Org Chem, 1(4), 113-116.

- Pandey, S., et al. (2022). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. ACS Omega, 7(3), 3057-3072.

- Pandey, S., et al. (2022). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. ACS Omega, 7(3), 3057-3072.

- PubChem. (n.d.). 1-((1R)-1-phenylethyl)-1H-imidazole-5-carboxylic acid.

- World Journal of Pharmaceutical Research. (2020). A review article on synthesis of imidazole derivatives.

Sources